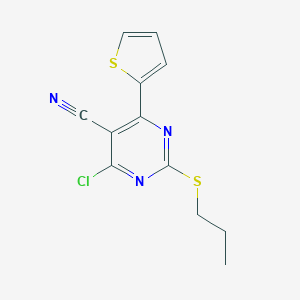
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile is a chemical compound that belongs to the pyrimidine family. It has been extensively studied for its potential use in scientific research due to its unique properties.
Mécanisme D'action
The mechanism of action of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. It has been shown to inhibit the activity of various kinases, which are involved in cell signaling pathways. It has also been shown to inhibit the activity of certain enzymes, such as cyclooxygenase-2 (COX-2), which is involved in inflammation.
Biochemical and Physiological Effects:
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis, or programmed cell death. It has also been shown to reduce inflammation by inhibiting the activity of COX-2. Additionally, it has been shown to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile in lab experiments is its unique properties. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties, making it a versatile compound for scientific research. However, one of the limitations of using this compound is its potential toxicity. It has been shown to have cytotoxic effects in certain cell lines, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the study of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile. One area of research is the development of new derivatives of this compound with improved properties. Another area of research is the study of its potential use in combination with other compounds for the treatment of various diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential toxicity.
Méthodes De Synthèse
The synthesis of 4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile involves the reaction of 2-amino-4-chloro-6-(2-thienyl)pyrimidine-5-carbonitrile with propyl mercaptan in the presence of a base. The reaction takes place at a temperature of 80-100°C for 6-8 hours. The resulting compound is then purified and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
4-Chloro-2-propylsulfanyl-6-(2-thienyl)pyrimidine-5-carbonitrile has been studied extensively for its potential use in scientific research. It has been shown to have antitumor, anti-inflammatory, and antimicrobial properties. It has also been studied for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
Formule moléculaire |
C12H10ClN3S2 |
|---|---|
Poids moléculaire |
295.8 g/mol |
Nom IUPAC |
4-chloro-2-propylsulfanyl-6-thiophen-2-ylpyrimidine-5-carbonitrile |
InChI |
InChI=1S/C12H10ClN3S2/c1-2-5-18-12-15-10(9-4-3-6-17-9)8(7-14)11(13)16-12/h3-4,6H,2,5H2,1H3 |
Clé InChI |
ZHFMKUAUODJJRC-UHFFFAOYSA-N |
SMILES |
CCCSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2 |
SMILES canonique |
CCCSC1=NC(=C(C(=N1)Cl)C#N)C2=CC=CS2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



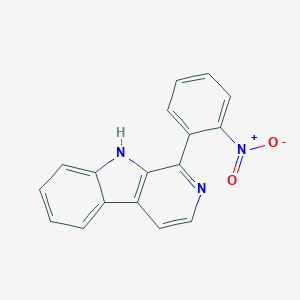
![6-acetyl-5-(4-methoxyphenyl)-1,3,7-trimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B243138.png)
![N-[4-anilino-6-(1-piperazinyl)-1,3,5-triazin-2-yl]-N-benzylamine](/img/structure/B243147.png)
![3-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-4(3H)-quinazolinone](/img/structure/B243148.png)
![6-(3,4-dimethoxyphenyl)-3-methylsulfonyl-1-phenyl-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243154.png)
![3-methylsulfonyl-1-phenyl-6-(4-propan-2-ylphenyl)-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B243158.png)
![Ethyl 2-amino-9-hydroxy-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243163.png)
![Ethyl 2-(methylsulfanyl)-9-oxo-4,5,6,7,8,9-hexahydropyrazolo[5,1-b]quinazoline-3-carboxylate](/img/structure/B243165.png)
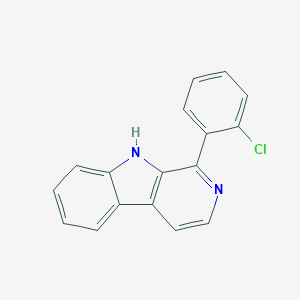
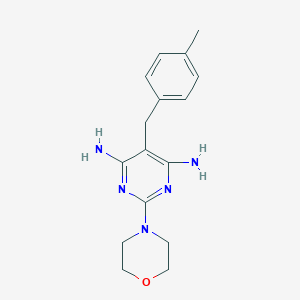
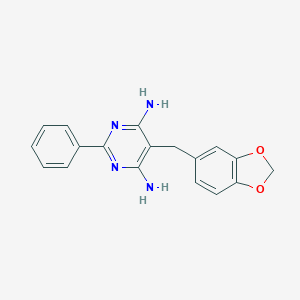
![5-[4-(Dimethylamino)benzyl]-2-phenyl-4,6-pyrimidinediamine](/img/structure/B243183.png)
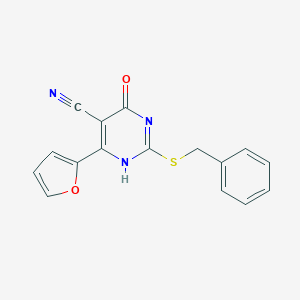
![5-[4-(Dimethylamino)benzyl]-2-(4-morpholinyl)-4,6-pyrimidinediamine](/img/structure/B243191.png)